Cas no 2171867-69-7 (3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid)

3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid
- 2171867-69-7
- EN300-1563136
- 3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid
-
- Inchi: 1S/C25H26F2N2O5/c26-22(27)20(13-21(30)31)28-23(32)25(11-5-6-12-25)29-24(33)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,22H,5-6,11-14H2,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: LXRHVVLZJQUNMZ-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)NC(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F
Computed Properties
- Exact Mass: 472.18097826g/mol
- Monoisotopic Mass: 472.18097826g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 736
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 105Ų
3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563136-1.0g |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1563136-10.0g |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1563136-100mg |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1563136-0.5g |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1563136-500mg |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1563136-1000mg |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1563136-0.05g |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1563136-5.0g |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1563136-2.5g |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1563136-10000mg |
3-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}-4,4-difluorobutanoic acid |
2171867-69-7 | 10000mg |
$14487.0 | 2023-09-24 |
3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid Related Literature
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid
Recent Advances in the Study of 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid (CAS: 2171867-69-7)
The compound 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid (CAS: 2171867-69-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorobutanoic acid moiety, has been explored for its potential applications in peptide synthesis, drug discovery, and targeted therapeutics. The presence of the Fmoc group is particularly noteworthy as it is widely used in solid-phase peptide synthesis (SPPS), suggesting that this compound may serve as a valuable building block for the development of novel peptide-based drugs.
Recent studies have focused on the synthesis and characterization of 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid, with particular emphasis on its reactivity and stability under various conditions. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the structure and purity of the compound. Additionally, computational modeling has been utilized to predict its physicochemical properties, including solubility and lipophilicity, which are critical for its potential use in drug formulation.
One of the most promising applications of this compound lies in its role as a precursor for the synthesis of fluorinated peptides. The incorporation of fluorine atoms into peptides can significantly alter their biological activity, metabolic stability, and binding affinity to target proteins. Recent findings indicate that 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid can be efficiently coupled with amino acids and peptides under standard SPPS conditions, yielding fluorinated peptides with enhanced pharmacological properties. This has opened new avenues for the development of therapeutics targeting diseases such as cancer, inflammation, and infectious diseases.
Furthermore, the compound's potential as a protease inhibitor has been investigated. Proteases play a crucial role in numerous physiological and pathological processes, making them attractive targets for drug development. Preliminary in vitro studies have demonstrated that derivatives of 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid exhibit inhibitory activity against specific proteases, suggesting its utility in the design of novel protease inhibitors. These findings are particularly relevant for the treatment of conditions such as hypertension, viral infections, and neurodegenerative disorders.
In conclusion, 3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-4,4-difluorobutanoic acid (CAS: 2171867-69-7) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural attributes and demonstrated applications in peptide synthesis and protease inhibition highlight its potential as a key player in the development of next-generation therapeutics. Ongoing research efforts are expected to further elucidate its mechanistic insights and expand its therapeutic applications, paving the way for innovative drug discovery and development.
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